

# Octapeptin C1: A Technical Guide to a Resurging Lipopeptide Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Octapeptin C1**, a cyclic lipopeptide antibiotic with renewed interest due to its potent activity against multidrug-resistant bacteria. This document details its alternative names and synonyms, summarizes its antibacterial activity, outlines experimental protocols for its synthesis and evaluation, and visualizes key biological and experimental workflows.

### Nomenclature and Identification

**Octapeptin C1** is a member of the octapeptin class of antibiotics, which are structurally related to the polymyxins.

Synonyms and Alternative Names:

- Antibiotic 333-25[1]
- Bu-2470[1]
- N2-[N2-(3-Hydroxy-6-methyl-1-oxooctyl)-D-DAB-]cyclo[L-DAB\*-L-DAB-D-Phe-L-Leu-L-DAB-L-Leu-]

IUPAC Name: N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide



CAS Number: 59217-95-7

### **Quantitative Antibacterial Activity**

**Octapeptin C1** demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **Octapeptin C1** hydrochloride against various bacterial strains.

| Bacterial Strain            | MIC (mg/L) |
|-----------------------------|------------|
| Pseudomonas aeruginosa      | 6.25       |
| Klebsiella pneumoniae       | 12.5       |
| Escherichia coli NIHJ JC-2  | 25         |
| Streptococcus pyogenes C203 | 50         |
| Proteus mirabilis A9553     | >100       |

Table 1: Minimum Inhibitory Concentrations (MICs) of **Octapeptin C1** hydrochloride against selected bacterial strains. Data sourced from[1].

# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Octapeptin C1

While a specific detailed protocol for **Octapeptin C1** is not readily available in the reviewed literature, a robust synthesis can be achieved by adapting the well-documented solid-phase synthesis of the closely related Octapeptin C4[2][3][4]. The following protocol is a proposed methodology based on these established procedures.

#### Materials:

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH, Fmoc-L-Dab(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-L-Leu-OH)
- (R)-3-hydroxy-6-methyloctanoic acid



- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine), Piperidine
- Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)
- Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 8 hours.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
- Amino Acid Coupling:
  - Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.
  - Add the activated amino acid solution to the deprotected resin and allow it to react.
  - Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.
- Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the **Octapeptin C1** sequence.
- Acylation of the N-terminus: Couple the (R)-3-hydroxy-6-methyloctanoic acid to the N-terminal amino acid of the peptide chain.
- Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).



- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

## **Antimicrobial Susceptibility Testing (Broth Microdilution)**

The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of **Octapeptin C1** against bacterial strains, a standard method in antimicrobial susceptibility testing[5][6][7].

#### Materials:

- Octapeptin C1 stock solution
- · Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Incubator

#### Procedure:

- Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10<sup>5</sup> CFU/mL) in CAMHB.
- Serial Dilution: Perform a two-fold serial dilution of the Octapeptin C1 stock solution in CAMHB across the wells of a 96-well plate.
- Inoculation: Add the bacterial inoculum to each well containing the diluted Octapeptin C1.
   Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.



 MIC Determination: The MIC is the lowest concentration of Octapeptin C1 that completely inhibits visible growth of the bacteria.

## **Visualizations Biosynthesis of Octapeptins**

The biosynthesis of octapeptins is a complex process mediated by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs)[8][9][10]. The following diagram illustrates the general workflow of octapeptin biosynthesis.

Caption: Biosynthesis of Octapeptins via NRPS machinery.

## Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the key steps in determining the antimicrobial susceptibility of a compound like **Octapeptin C1** using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

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